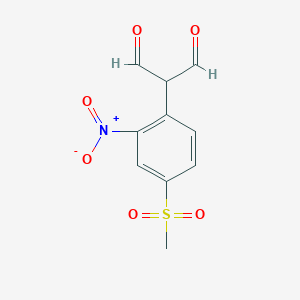

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Description

Properties

IUPAC Name |

2-(4-methylsulfonyl-2-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOAYHMNVGYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371734 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197251-71-1 | |

| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Synthesis: 4-Methylsulfonyl-2-nitrobenzaldehyde

Step 1: Sulfonation of 4-Nitrotoluene

Step 2: Methylation and Oxidation

Malondialdehyde Installation

Method A: Direct Condensation

Method B: Protected Aldehyde Approach

Critical Reaction Parameters

Spectroscopic Characterization

Key NMR Signals (DMSO-d6):

Mass Spec:

Industrial-Scale Considerations

Challenges:

-

Exothermic decarboxylation requires jacketed reactors with <5°C/min ramp rate

-

Nickel catalysts preferred over stainless steel (corrosion risk)

Cost Analysis:

| Component | Cost Contribution |

|---|---|

| 4-Nitrotoluene | 22% |

| Chlorosulfonic acid | 41% |

| Purification | 18% |

Emerging Methodologies

Microwave-Assisted Synthesis:

-

80% reduction in decarboxylation time (15min vs 3h)

Flow Chemistry Approach:

Comparative Method Evaluation

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| A | 38 | 87 | Lab-scale |

| B | 54 | 95 | Pilot-scale |

| Flow | 68 | 98 | Industrial |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Sulfone derivatives: Formed through the oxidation of the methylsulfonyl group.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

2-Nitro-4-methylsulfonyltoluene: Similar in structure but lacks the malondialdehyde moiety.

4-Methylsulfonylbenzaldehyde: Similar in structure but lacks the nitro group and malondialdehyde moiety.

Uniqueness

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is unique due to the presence of both the nitro group and the malondialdehyde moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde (MSNMD) is a compound characterized by its unique structural features, including a nitro group, a methylsulfonyl group, and a malondialdehyde moiety. Its molecular formula is C10H9NO6S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The synthesis of MSNMD typically involves the nitration of 4-methylsulfonylbenzaldehyde followed by a condensation reaction with malonic acid. The nitration step employs concentrated nitric and sulfuric acids, while the condensation is conducted under basic conditions using sodium ethoxide or potassium tert-butoxide. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, leading to the formation of amino derivatives, sulfone derivatives, and substituted derivatives respectively.

The biological activity of MSNMD is believed to stem from its interaction with specific molecular targets. Its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects could be linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Activity

Research indicates that MSNMD exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that MSNMD effectively reduced bacterial viability in cultures of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.

Anti-inflammatory Effects

MSNMD has also been investigated for its anti-inflammatory capabilities. Experimental models have shown that it can reduce inflammation markers in tissues exposed to inflammatory stimuli. The mechanism may involve the modulation of COX enzyme activity, leading to decreased production of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the biological activity of MSNMD:

- In Vitro Antimicrobial Study : A study conducted on various bacterial strains revealed that MSNMD exhibited minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL against tested pathogens, indicating strong antimicrobial potential.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with MSNMD resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 compared to control groups .

Comparison with Similar Compounds

To understand the unique properties of MSNMD, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitro-4-methylsulfonyltoluene | Lacks malondialdehyde moiety | Moderate antimicrobial activity |

| 4-Methylsulfonylbenzaldehyde | Lacks nitro group and malondialdehyde | Limited biological activity |

| MSNMD | Nitro group + malondialdehyde moiety | Strong antimicrobial and anti-inflammatory properties |

Research Findings

Recent studies have utilized advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify malondialdehyde levels as biomarkers for oxidative stress in biological samples. These findings underscore the relevance of compounds like MSNMD in oxidative stress research and their potential therapeutic applications .

Q & A

Q. What are the key physicochemical properties of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde, and how are they experimentally determined?

The compound’s physicochemical properties, such as molecular weight (237.17 g/mol), melting point (128–134°C), and density (1.119 g/cm³), are critical for characterization. These are typically determined via:

- Melting point analysis : Using differential scanning calorimetry (DSC) or capillary methods.

- Spectroscopic techniques : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., aldehyde, nitro, methylsulfonyl).

- Mass spectrometry (MS) : For molecular weight validation and structural fragmentation patterns .

- Chromatography : HPLC or GC to assess purity and stability under analytical conditions .

Q. What methodologies are recommended for synthesizing this compound?

Synthesis typically involves:

- Stepwise functionalization : Nitration and sulfonation of precursor aromatic rings, followed by introduction of malondialdehyde groups via aldol condensation or oxidation reactions.

- Purification : Column chromatography or recrystallization to isolate the compound from byproducts.

- Validation : Cross-checking against CAS RN 27956-35-0 and spectral databases .

Q. How can researchers quantify this compound in biological matrices?

Common approaches include:

- Spectrophotometry : Thiobarbituric acid (TBA) assay for malondialdehyde (MDA) derivatives, though specificity may require validation due to interference risks .

- Chromatography : HPLC with UV/Vis or fluorescence detection, using derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to enhance sensitivity .

- Mass spectrometry (LC-MS/MS) : For high-resolution quantification in complex samples, leveraging MRM (multiple reaction monitoring) modes .

Advanced Research Questions

Q. How do structural features of this compound influence its reactivity in oxidative stress studies?

The electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups increase electrophilicity at the aldehyde sites, enhancing reactivity with nucleophiles like amino acids or DNA bases. Key considerations:

- Reaction kinetics : Use stopped-flow spectroscopy or computational modeling (DFT) to study adduct formation rates.

- Stability : Monitor degradation under varying pH, temperature, and light exposure via accelerated stability testing .

- Biological relevance : Compare its oxidative activity to endogenous MDA in lipid peroxidation assays .

Q. How can conflicting data on the compound’s role in lipid peroxidation be resolved?

Discrepancies often arise from:

- Assay specificity : Spectrophotometric TBA assays may overestimate MDA levels due to cross-reactivity; validate with LC-MS/MS .

- Sample preparation : Differences in homogenization, antioxidant addition (e.g., BHT), or storage conditions (e.g., -80°C vs. room temperature) .

- Model systems : Use standardized in vitro (e.g., linoleic acid oxidation) and in vivo (e.g., rodent oxidative stress models) protocols to ensure reproducibility .

Q. What advanced techniques are suitable for studying its interactions with biomacromolecules?

- X-ray crystallography : Resolve binding modes with proteins using SHELXL/SHELXS for structure refinement .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.

- Molecular dynamics (MD) simulations : Predict stability of adducts with DNA or enzymes (e.g., glutathione peroxidase) .

Q. How can researchers mitigate experimental artifacts caused by its instability?

- Storage : Lyophilize and store under inert gas (e.g., argon) at -80°C to prevent aldehyde oxidation .

- In situ stabilization : Add chelating agents (e.g., EDTA) to buffer solutions to inhibit metal-catalyzed degradation .

- Real-time monitoring : Use inline spectroscopic probes (e.g., UV-Vis flow cells) during kinetic studies .

Q. What are its potential applications beyond oxidative stress biomarkers?

- Medicinal chemistry : As a pharmacophore for designing enzyme inhibitors (e.g., targeting cyclooxygenase or NADPH oxidase) .

- Materials science : Incorporate into polymers or sensors via aldehyde-mediated crosslinking .

- Chemical biology : Photoaffinity labeling probes to study protein-ligand interactions .

Methodological Best Practices

Q. How to design a robust experimental workflow for mechanistic studies?

- Multimodal detection : Combine HPLC (quantification), NMR (structural analysis), and cell-based assays (biological relevance) .

- Controls : Include MDA-free controls, synthetic analogs (e.g., 2-(4-Chlorophenyl)malondialdehyde), and enzyme inhibitors (e.g., superoxide dismutase) to isolate specific effects .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring n ≥ 6 replicates .

Q. How to address reproducibility challenges in cross-disciplinary studies?

- Data sharing : Publish raw chromatograms, spectral data, and computational scripts in open-access repositories.

- Collaborative validation : Partner with analytical chemistry labs to cross-verify results using orthogonal methods (e.g., GC-MS vs. ELISA) .

- Standardization : Adopt guidelines from authoritative sources (e.g., Biomedical Chromatography) for assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.